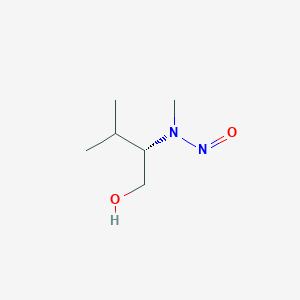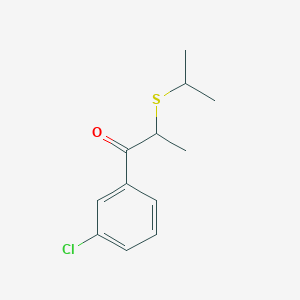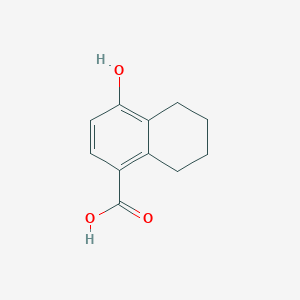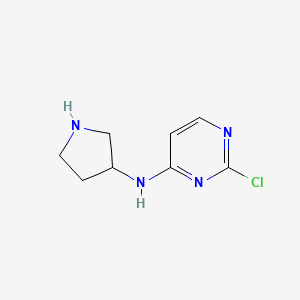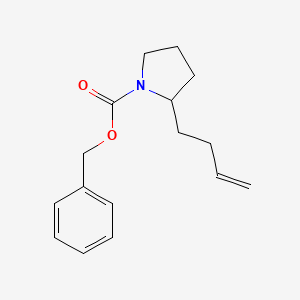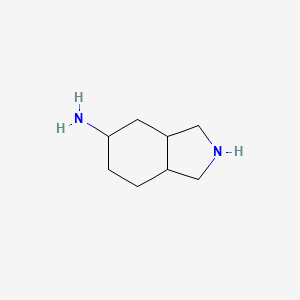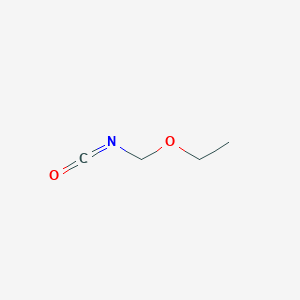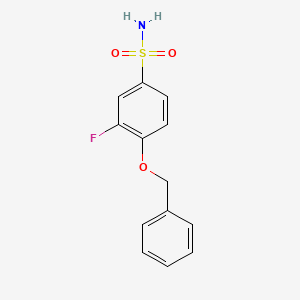![molecular formula C7H16ClNO B13509950 2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol hydrochloride](/img/structure/B13509950.png)
2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol hydrochloride is a chemical compound with a molecular formula of C6H13NO·HCl. It is a cyclopropyl derivative with a dimethylamino group and an ethan-1-ol moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol hydrochloride typically involves the reaction of cyclopropylamine with dimethylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors and enzymes, modulating their activity. The cyclopropyl moiety provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanol: A related compound with similar functional groups but lacking the cyclopropyl ring.
Cyclopropylamine: Shares the cyclopropyl moiety but lacks the dimethylamino and ethan-1-ol groups.
Dimethylaminoethanol: Similar in structure but with different chemical properties due to the absence of the cyclopropyl ring.
Uniqueness
2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol hydrochloride is unique due to the presence of both the cyclopropyl ring and the dimethylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
2-[1-(dimethylamino)cyclopropyl]ethanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-8(2)7(3-4-7)5-6-9;/h9H,3-6H2,1-2H3;1H |
InChI Key |
MWTPYIFSORFYCD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CC1)CCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


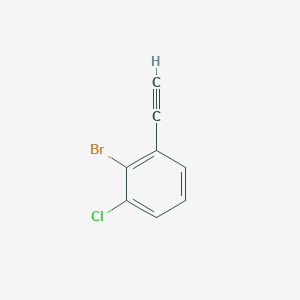
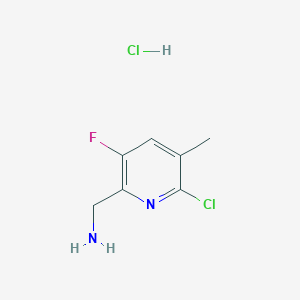
![4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride](/img/structure/B13509899.png)
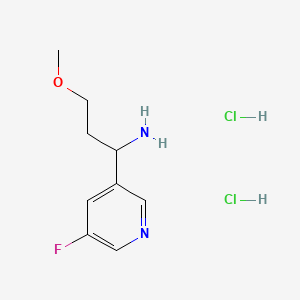
![2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B13509902.png)
